

Spectroscopic Profile of 3,5-Dibromoaniline: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dibromoaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dibromoaniline**, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This information is crucial for substance identification, purity assessment, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,5-Dibromoaniline**.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.03	t (triplet)	1H	H-4
6.78	d (doublet)	2H	H-2, H-6
3.85	s (singlet)	2H	NH ₂

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm	Assignment
148.6	C-1
123.0	C-3, C-5
121.2	C-4
113.8	C-2, C-6

Infrared (IR) Spectroscopy Data

A specification sheet from a commercial supplier confirms the authenticity of the infrared spectrum of **3,5-Dibromoaniline**, indicating it conforms to reference standards.^[1] Key vibrational frequencies characteristic of the functional groups present in the molecule are anticipated as follows:

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Medium-Strong	N-H stretch (amine)
3100 - 3000	Medium	C-H stretch (aromatic)
1620 - 1580	Medium-Strong	N-H bend (amine)
1570 - 1450	Medium-Strong	C=C stretch (aromatic ring)
850 - 750	Strong	C-H out-of-plane bend (aromatic)
600 - 500	Medium-Strong	C-Br stretch

Mass Spectrometry (MS) Data

The mass spectrum of **3,5-Dibromoaniline** is characterized by a distinctive isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
253	~50	$[M+4]^+$ (with two ^{81}Br)
251	100	$[M+2]^+$ (with one ^{79}Br and one ^{81}Br)
249	~50	$[M]^+$ (with two ^{79}Br)
170	Variable	$[M - \text{Br}]^+$
91	Variable	$[M - 2\text{Br}]^+$

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of **3,5-Dibromoaniline** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** Spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
- **^1H NMR Acquisition:**
 - A standard one-pulse sequence is used.
 - Typical parameters include a $30\text{-}45^\circ$ pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
 - A sufficient number of scans (e.g., 8-16) are co-added to achieve an adequate signal-to-noise ratio.

- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans (e.g., 128-1024 or more) and a longer relaxation delay may be necessary.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

For solid samples like **3,5-Dibromoaniline**, several techniques can be employed:

- Potassium Bromide (KBr) Pellet:
 - Approximately 1-2 mg of the sample is finely ground with about 100-200 mg of dry KBr powder in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
 - The pellet is placed in the sample holder of the FTIR spectrometer.
- Attenuated Total Reflectance (ATR):
 - A small amount of the solid sample is placed directly onto the ATR crystal.
 - A pressure arm is applied to ensure good contact between the sample and the crystal.
- Nujol Mull:
 - A few milligrams of the solid are ground with a drop of Nujol (mineral oil) to form a paste.
 - The mull is then spread between two salt plates (e.g., NaCl or KBr).

Data Acquisition:

- A background spectrum of the empty sample holder (or the ATR crystal/salt plates with Nujol) is recorded.
- The sample is then placed in the beam path, and the sample spectrum is acquired.
- The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

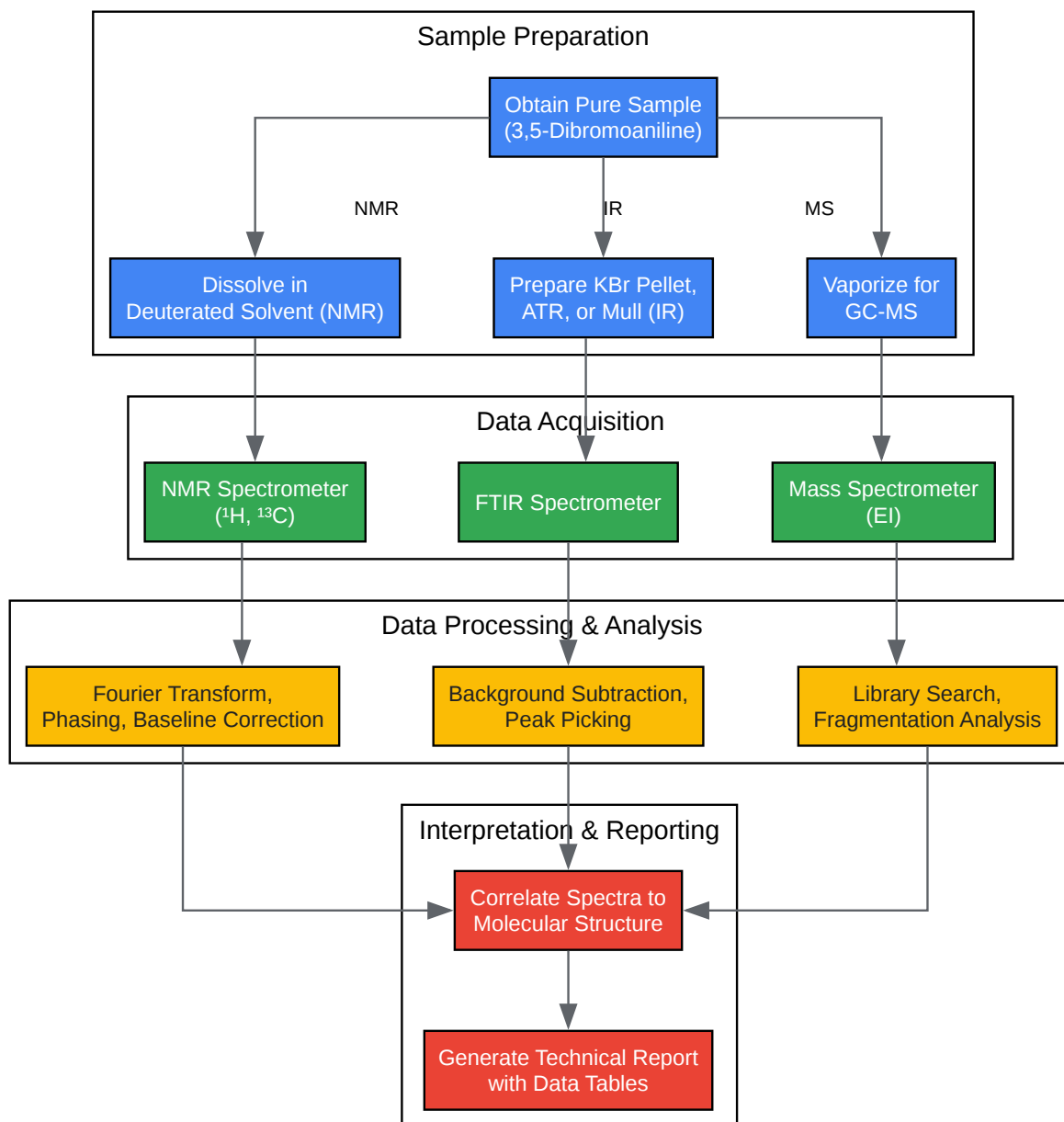
Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z .

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3,5-Dibromoaniline**.

General Workflow for Spectroscopic Analysis



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General workflow for spectroscopic analysis.

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References

- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
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